N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a methylprop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . This reduction yields 2,4-dimethoxybenzylamine, which can then be further reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of industrial resins and other chemical products.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling. This inhibition can lead to various biological effects, including the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: This compound is structurally similar and serves as a precursor in the synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Another similar compound with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structural features and the range of reactions it can undergo
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-14-9-11-5-6-12(15-3)7-13(11)16-4/h5-7,14H,1,8-9H2,2-4H3 |
InChI Key |
XYTAJRYJKHIEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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